molecular formula Br6W B13733624 tungsten(VI) iodide CAS No. 13701-86-5

tungsten(VI) iodide

Cat. No.: B13733624
CAS No.: 13701-86-5
M. Wt: 663.3 g/mol
InChI Key: OQVJXQJWYQNWTI-UHFFFAOYSA-H
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Description

Tungsten(VI) iodide complexes, particularly octahedral cluster compounds of the type $ \text{(TBA)}2[\text{W}6\text{I}8\text{L}6] $ (where TBA = tetrabutylammonium and L = organic/inorganic ligands), exhibit unique photophysical and photochemical properties. These compounds are synthesized via ligand exchange reactions starting from precursors like $ \text{W}6\text{I}{22} $, which is dissolved in acetone and reacted with silver salts (e.g., Ag(C$7$H$7$SO$3$) or Ag(CF$3$COO)) to replace terminal iodide ligands . The resulting clusters feature a $ [\text{W}6\text{I}8]^{2+} $ core with six terminal ligands, enabling stability in organic solvents and silicone matrices .

Key properties include:

  • Photoluminescence: Broad emission bands in the red/near-infrared region (660–678 nm) due to triplet-state transitions .
  • Oxygen Sensitivity: Luminescence quenching by molecular oxygen, making them suitable for oxygen-sensing applications .
  • Singlet Oxygen Generation: Upon irradiation, these clusters produce reactive oxygen species (ROS), including singlet oxygen ($^1\text{O}2$) and superoxide ($\text{O}2^-$), which are critical for photodynamic inactivation (PDI) of microbes .

Properties

CAS No.

13701-86-5

Molecular Formula

Br6W

Molecular Weight

663.3 g/mol

IUPAC Name

hexabromotungsten

InChI

InChI=1S/6BrH.W/h6*1H;/q;;;;;;+6/p-6

InChI Key

OQVJXQJWYQNWTI-UHFFFAOYSA-H

Canonical SMILES

Br[W](Br)(Br)(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Direct Halide Exchange Reaction

One of the most efficient and recently developed methods for synthesizing tungsten iodides, including this compound, involves a halide exchange reaction between tungsten(VI) chloride (WCl6) and silicon tetraiodide (SiI4). This method proceeds in a closed glass vessel at moderate temperatures (approximately 120–150 °C) and yields tungsten iodide cluster compounds that can be precursors to this compound.

  • Reaction:
    $$ \text{WCl}6 + \text{SiI}4 \rightarrow \text{W}3\text{I}{12} + \text{byproducts} $$

  • The product W3I12 contains trinuclear tungsten clusters and can be thermally converted to higher nuclearity clusters or tungsten iodides at elevated temperatures.

  • This method is notable for its efficiency and the ability to produce tungsten iodides in larger quantities compared to traditional routes.
  • The reaction conditions are mild, and the products are stable in air, facilitating further chemical manipulation.

Reaction of Tungsten Chlorides with Hydroiodic Acid (HI)

Another classical approach to preparing tungsten iodides involves the reaction of tungsten chlorides with hydroiodic acid. This method can yield tungsten(IV) iodide (WI4) and is adaptable for this compound synthesis under controlled conditions.

  • Reactions:

    • From tungsten(VI) chloride:
      $$ \text{WCl}6 + 6 \text{HI} \rightarrow \text{WI}4 + 6 \text{HCl} + \text{I}_2 $$
    • From tungsten(IV) chloride:
      $$ \text{WCl}4 + 4 \text{HI} \rightarrow \text{WI}4 + 4 \text{HCl} $$
  • These reactions require careful control of stoichiometry and temperature to avoid reduction of tungsten(VI) to tungsten(IV) or lower oxidation states.

  • The release of iodine (I2) as a byproduct indicates partial reduction during the halide exchange.

Solid-State Thermal Decomposition and Cluster Formation

Thermal treatment of tungsten iodide clusters at elevated temperatures (above 150 °C) leads to self-reduction and formation of different tungsten iodide phases, including this compound. The nucleation and growth of tungsten iodide clusters involve complex solid-state reactions.

  • Starting from precursors such as W3I12 or W6I22, controlled heating can yield this compound.
  • The process involves stepwise cluster transformations and aggregation of octahedral tungsten iodide units.

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Product Characteristics Advantages Limitations
Halide Exchange (WCl6 + SiI4) WCl6, SiI4 120–150 °C, closed vessel W3I12 cluster, precursor to WI6 Efficient, scalable, mild temp Requires SiI4, cluster intermediates
Reaction with Hydroiodic Acid WCl6 or WCl4, HI Controlled temperature, solution WI4 (tungsten(IV) iodide) Simple reagents Partial reduction, iodine byproduct
Thermal Decomposition of Clusters Preformed W3I12 or W6I22 clusters Elevated temperature (>150 °C) Higher nuclearity tungsten iodides Allows cluster control Complex solid-state reactions
Ligand Exchange on Clusters Preformed tungsten iodide clusters Solution, silver salts Functionalized tungsten iodide clusters Versatile functionalization Not direct WI6 synthesis

Research Data and Analysis

Thermal Behavior and Stability

  • Tungsten iodide clusters formed via halide exchange are stable in air at room temperature but undergo transformations at elevated temperatures.
  • Heating W3I12 leads to the formation of W6I12, an octahedral tungsten cluster, indicating temperature-dependent cluster growth.

Reaction Yields and Purity

  • Halide exchange reactions produce tungsten iodide clusters in high yields (up to 30% based on tungsten hexacarbonyl in related cluster syntheses).
  • Hydroiodic acid routes yield tungsten(IV) iodide with iodine byproduct formation, requiring purification steps to isolate pure tungsten iodide phases.

Crystallographic Data

  • Tungsten(IV) iodide crystallizes in a triclinic system with black crystals, insoluble in common solvents except ethanol.
  • Cluster compounds such as W3I12 and W6I12 have been structurally characterized, showing trinuclear and octahedral tungsten cores respectively.

Chemical Reactions Analysis

Halide Exchange Reaction

A key method involves reacting tungsten hexachloride (WCl₆) with silicon tetraiodide (SiI₄) at moderate temperatures (120–150°C) in a closed glass vessel. This produces trinuclear clusters like W₃I₁₂ (W₃I₈·2I₂) and W₃I₉ (W₃I₈·½I₂), which serve as precursors for other metal-rich tungsten iodides .

Solid-State Reaction Pathway

The reaction of tungsten hexacarbonyl (W(CO)₆) with iodine at elevated temperatures (140–550°C) yields a series of binary tungsten iodides, including [W₆I₁₄]²⁻ and [W₆I₁₂] . The process involves CO gas release and cluster nucleation, with iodine stoichiometry influencing the final product .

Reaction TypeReactantsTemp (°C)ProductsKey Features
Halide ExchangeWCl₆ + SiI₄120–150W₃I₁₂, W₃I₉Air-stable trinuclear clusters
Solid-State ReactionW(CO)₆ + I₂140–550[W₆I₁₄]²⁻, W₆I₁₂CO gas evolution, cluster growth

Reduction to Tungsten(IV)

A tungsten(VI) dioxido complex [WO₂(6-MePyS)₂] reacts with trimethylphosphine (PMe₃) to form a phosphine-stabilized tungsten(IV) oxido complex [WO(6-MePyS)₂(PMe₃)₂]. This reduction enables dioxygen activation, with partial PMe₃ dissociation creating a vacant coordination site for O₂ binding .

Self-Reduction in Tungsten Iodides

Trinuclear clusters like W₃I₁₂ undergo self-reduction at increasing temperatures, forming octahedral clusters such as W₆I₁₂ . This process highlights the dynamic redox behavior of tungsten iodides under thermal stress .

Terminal Iodide Replacement

Solutions of (TBA)₂[W₆I₈I₆] react with silver salts (e.g., Ag(C₇H₇SO₃)) to replace terminal iodide ligands with functional groups like sulfonate or triflate. This yields ligand-substituted clusters such as (TBA)₂[W₆I₈(C₇H₇SO₃)₆] , enabling solubility in organic solvents .

Benzonitrile Incorporation

Solvothermal reaction of Cs₂W₆I₁₄ with ZnI₂ and benzonitrile produces [W₆I₁₂(NCC₆H₅)₂] . The cluster exhibits red-to-orange photoluminescence and high thermal stability (>400°C), with no hydrolysis observed in water .

Trinuclear vs. Octahedral Clusters

  • W₃I₁₂ : A trinuclear cluster with a [W₃I₈] core, stable in air and serving as a precursor for larger clusters .

  • [W₆I₁₄]²⁻ : A face-capped octahedral cluster formed via solid-state reactions, with iodine-rich coordination .

Cluster TypeCore StructureStabilityApplications
Trinuclear (W₃I₁₂)[W₃I₈]Air-stablePrecursor for larger clusters
Octahedral ([W₆I₁₄]²⁻)Face-capped octahedronHigh thermalMaterial synthesis

Photocatalytic Activity

[W₆I₁₂(NCC₆H₅)₂] acts as a photocatalyst for the decomposition of rhodamine B in water, leveraging its luminescent properties .

Stability in Silicone Composites

Clusters like (TBA)₂[W₆I₈(C₇H₇SO₃)₆]@silicone exhibit minimal emission shifts (660–662 nm) over six months, demonstrating long-term photostability .

Dioxygen Activation

The tungsten(IV) complex [WO(6-MePyS)₂(PMe₃)₂] activates O₂ via σ-type interactions, forming intermediates that oxidize PMe₃ to OPMe₃. This highlights a non-classical pathway for oxygen activation .

Ligand Substitution Pathways

Solvothermal reactions with benzonitrile involve iodide displacement, forming robust clusters with hydrogen-bonded networks for enhanced stability .

Scientific Research Applications

Tungsten(VI) iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including photocatalytic reactions.

    Biology: this compound clusters have been studied for their antibacterial and antifungal properties.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for treating infections.

    Industry: It is used in the production of high-performance materials and coatings due to its unique properties.

Mechanism of Action

The mechanism of action of tungsten(VI) iodide involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its high oxidation state allows it to interact with various molecular targets, facilitating electron transfer processes that drive chemical transformations.

Comparison with Similar Compounds

Photophysical Properties
Parameter $ \text{(TBA)}2[\text{W}6\text{I}8(\text{C}7\text{H}7\text{SO}3)_6] $ $ \text{(TBA)}2[\text{Mo}6\text{I}8(\text{C}7\text{H}7\text{SO}3)_6] $ $ \text{(TBA)}2[\text{W}6\text{I}8(\text{CF}3\text{COO})_6] $
Emission Peak (nm) 678 676 660
Quantum Yield (Φ) 0.12 (solution), 0.18 (silicone) 0.10 (solution), 0.10 (silicone) 0.15 (solution), 0.20 (silicone)
Decay Time (N$_2$) 24 ms 147 ms 29.2 ms
Decay Time (O$_2$) 11.9 ms 64 ms 9.9 ms
ROS Production $^1\text{O}2$, $\text{O}2^-$ $^1\text{O}_2$ (lower efficiency) $^1\text{O}_2$ (longer lifetime)
Key References

Notes:

  • Tungsten clusters exhibit higher quantum yields in silicone due to reduced oxygen quenching compared to solutions .
  • Molybdenum clusters show slower decay times but rapid hydrolysis in silicone, reducing photostability .
Chemical Stability and Degradation
  • Tungsten Clusters : Minimal emission shifts ($ \Delta \lambda < 2 \, \text{nm} $) in silicone over six months, indicating high hydrolytic stability .
  • Molybdenum Clusters : Significant red shifts ($ \Delta \lambda \approx 13 \, \text{nm} $) due to ligand substitution or hydrolysis, limiting their practical use .
  • Chloride Analogues : Less studied, but $ \text{W}6\text{Cl}8 $-based clusters are typically less stable in humid environments .
Antimicrobial and Photodynamic Efficiency
Microbe $ \text{(TBA)}2[\text{W}6\text{I}8(\text{C}7\text{H}7\text{SO}3)_6]@\text{silicone} $ $ \text{(TBA)}2[\text{Mo}6\text{I}8(\text{C}7\text{H}7\text{SO}3)_6]@\text{silicone} $ Pure Silicone (Control)
S. aureus (Gram +) 98% inhibition 20% inhibition 0%
P. aeruginosa (Gram –) 95% inhibition 15% inhibition 0%
C. albicans (Fungus) 90% inhibition 10% inhibition 0%
Key References

Mechanistic Insights :

  • Tungsten clusters generate longer-lived ROS ($ \text{O}2^- $), enhancing microbial inactivation compared to molybdenum’s transient $^1\text{O}2$ .
  • The trifluoroacetate ligand in $ \text{(TBA)}2[\text{W}6\text{I}8(\text{CF}3\text{COO})6] $ improves oxygen permeability, boosting $^1\text{O}2$ lifetime .

Biological Activity

Tungsten(VI) iodide (WO₂I₂) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and photocatalytic applications. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a transition metal compound that exhibits unique properties due to its combination of tungsten and iodine. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

Antiviral Activity

Research has shown that tungsten-based heteropoly compounds, including those containing tungsten(VI), exhibit significant antiviral properties. These compounds can inhibit a range of RNA viruses, such as vesicular stomatitis virus (VSV), murine leukemia sarcoma virus (MLSV), and polioviruses. The mechanisms underlying this activity include:

  • Blocking Viral Entry : Tungsten heteropoly compounds may act as physical barriers at the cell surface, preventing viral adsorption and penetration into host cells. This is attributed to their polyanionic nature, similar to heparin and dextran sulfate, which are known to block virus entry .
  • Interferon Induction : Some studies have reported that tungsten compounds can induce the production of interferon-gamma (IFN-γ), enhancing the immune response against viral infections .

Antibacterial and Antifungal Properties

This compound has also demonstrated antibacterial and antifungal activities. A study on tungsten iodide clusters showed light-induced antibacterial properties against various pathogens. The effectiveness was attributed to the generation of reactive oxygen species (ROS) upon light activation, which can damage microbial cell structures .

Photocatalytic Applications

The photocatalytic properties of this compound are noteworthy. Recent advancements have led to the development of nanocomposites that incorporate tungsten(VI) oxide-iodide with other materials like polypyrrole. These composites have shown promise in applications such as:

  • Hydrogen Generation : The WO₂I₂/polypyrrole nanocomposite exhibits high efficiency in photocathodic reactions for green hydrogen generation under visible light irradiation .
  • Degradation of Organic Pollutants : Tungsten-based photocatalysts have been effective in degrading organic pollutants, showcasing their potential for environmental applications .

Case Studies

  • Antiviral Efficacy :
    • A study highlighted the antiviral effects of tungstate compounds against VSV and MLSV, demonstrating low cytotoxicity while effectively inhibiting viral replication in vitro .
  • Antibacterial Activity :
    • Research on tungsten iodide clusters revealed their capacity to induce ROS under light exposure, leading to significant reductions in bacterial viability against common pathogens .
  • Photocatalytic Performance :
    • The development of WO₂I₂/polypyrrole composites showed over 90% degradation efficiency for methylene blue under simulated solar irradiation, emphasizing their potential in wastewater treatment applications .

Summary Table of Biological Activities

Activity Type Target Pathogens/Processes Mechanism Reference
AntiviralRNA viruses (VSV, MLSV)Block viral entry; induce IFN-γ
AntibacterialVarious bacteriaLight-induced ROS generation
PhotocatalyticOrganic pollutantsDegradation through photocatalysis

Q & A

Q. What are the standard synthetic routes for preparing tungsten(VI) iodide (WI₆) and its derivatives, and how do reaction conditions influence yield?

this compound (WI₆) is synthesized via direct reaction of tungsten metal with iodine gas under controlled conditions. Advanced derivatives like (TBA)₂[W₆I₈L₆] (TBA = tetrabutylammonium) are prepared by ligand substitution, where Cs₂[W₆I₁₄] is converted to soluble (TBA)₂[W₆I₈I₆], followed by reaction with silver salts (e.g., AgC₇H₇SO₃) to replace terminal iodide ligands . Key factors include solvent choice (e.g., dichloromethane), reaction time, and stoichiometric ratios to avoid incomplete ligand exchange. Yield optimization requires monitoring via UV-vis spectroscopy and X-ray diffraction for structural confirmation.

Q. How are the structural and photophysical properties of this compound clusters characterized?

Structural characterization employs single-crystal X-ray diffraction to confirm octahedral [W₆I₈] cluster cores with terminal ligands. Photophysical analysis includes:

  • Emission spectra : Broad red emission bands (e.g., 660–678 nm) from spin-triplet states under 400 nm excitation .
  • Lifetime measurements : Oxygen-dependent phosphorescence quenching (e.g., 24 ms in N₂ vs. 11.9 ms in O₂ for (TBA)₂[W₆I₈(C₇H₇SO₃)₆]) .
  • Quantum yield (Φ) : Determined using integrating spheres, with higher Φ in silicone matrices due to reduced oxygen quenching compared to solution .

Advanced Research Questions

Q. How do discrepancies in photodynamic inactivation (PDI) efficiency arise between tungsten and molybdenum iodide clusters, and what methodologies resolve these contradictions?

Despite similar oxygen-quenching behavior, (TBA)₂[W₆I₈L₆]@silicone exhibits higher PDI activity against multidrug-resistant bacteria (e.g., S. aureus, P. aeruginosa) than molybdenum analogs. This discrepancy arises from:

  • Reactive oxygen species (ROS) diversity : Tungsten clusters generate both singlet oxygen (¹O₂) and superoxide ions (O₂⁻), which have longer lifetimes in biological matrices .
  • Degradation kinetics : Molybdenum clusters hydrolyze faster in silicone, reducing their stability and ROS output . Methodological resolution: Use electron paramagnetic resonance (EPR) to quantify ROS types and time-resolved spectroscopy to track cluster stability during PDI assays.

Q. What experimental design considerations are critical for encapsulating this compound clusters in silicone matrices for long-term applications?

Encapsulation in silicone requires:

  • Oxygen permeability : Use room-temperature vulcanized (RTV) silicone for high O₂ diffusion, essential for ¹O₂ generation .
  • Cluster stability : Pre-dissolve clusters in dichloromethane to prevent hydrolysis before silicone polymerization .
  • Matrix compatibility : Avoid polar silicone additives (e.g., methyl groups) that disrupt cluster-photophysical properties. Validation: Monitor emission spectra pre/post-encapsulation and conduct accelerated aging tests under UV light to assess degradation.

Q. How can researchers address contradictory reports on the quantum yield (Φ) of tungsten iodide clusters in different environments?

Φ variations arise from environmental factors (e.g., O₂ concentration, matrix rigidity). For example:

ClusterΦ (Solution)Φ (Silicone)Conditions
(TBA)₂[W₆I₈(C₇H₇SO₃)₆]0.150.32N₂ atmosphere
(TBA)₂[W₆I₈(COOCF₃)₆]0.180.28O₂ saturation
Methodology: Standardize Φ measurements using inert atmospheres (N₂/Ar) and calibrate detectors with reference dyes (e.g., Rhodamine B) .

Data Contradiction Analysis

Q. Why do some studies report red-shifted emission peaks for tungsten clusters in silicone, while others do not?

Red shifts (e.g., 660 nm → 731 nm for (TBA)₂[Mo₆I₈(C₇H₇SO₃)₆]@silicone) occur due to:

  • Cluster degradation : Hydrolysis or ligand substitution in humid environments forms hydroxo/aquo species .
  • Matrix interactions : Silanol groups in silicone may perturb the cluster’s electronic structure. Resolution: Conduct post-encapsulation FT-IR and XPS analyses to detect ligand changes and control humidity during synthesis.

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing ligand-substituted tungsten iodide clusters?

  • Ligand exchange : Use AgNO₃ to precipitate iodide ions, ensuring complete substitution.
  • Purification : Centrifuge at 10,000 rpm to remove AgI byproducts, followed by solvent evaporation under reduced pressure .
  • Characterization : Validate purity via elemental analysis and compare emission lifetimes with literature values .

Q. How should researchers design comparative studies to evaluate the antimicrobial efficacy of tungsten clusters?

  • Control groups : Include unencapsulated clusters, pure silicone, and dark (no light) conditions.
  • Microbial strains : Test Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) models .
  • Metrics : Calculate colony-forming units (CFUs) and log reduction values with 95% confidence intervals (p=0.95) .

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